5-Bromo-4-ethyl-3,4-dihydropyrimidine
Overview
Description
5-Bromo-4-ethyl-3,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Mode of Action
It’s known that pyrimidine derivatives can interact with biological targets in a variety of ways, including binding to enzymes or receptors, interfering with metabolic pathways, or even integrating into dna or rna .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in several biochemical pathways, including nucleic acid synthesis and various metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 5-Bromo-4-ethyl-3,4-dihydropyrimidine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine typically involves the bromination of 4-ethyl-3,4-dihydropyrimidine. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethyl-3,4-dihydropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-ethyl-3,4-dihydropyrimidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include pyrimidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The primary product is 4-ethyl-3,4-dihydropyrimidine.
Scientific Research Applications
5-Bromo-4-ethyl-3,4-dihydropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methyl-3,4-dihydropyrimidine
- 5-Bromo-4-propyl-3,4-dihydropyrimidine
- 4-Ethyl-3,4-dihydropyrimidine
Uniqueness
5-Bromo-4-ethyl-3,4-dihydropyrimidine is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The ethyl group increases the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability in biological applications.
Properties
IUPAC Name |
5-bromo-4-ethyl-1,4-dihydropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATOWWCSWKAUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=CNC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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